[1-(2-Ethoxyethyl)cyclopentyl]methanamine
CAS No.: 1281229-10-4
Cat. No.: VC2854914
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Ethoxyethyl)cyclopentyl]methanamine - 1281229-10-4](/images/structure/VC2854914.png)
Specification
CAS No. | 1281229-10-4 |
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Molecular Formula | C10H21NO |
Molecular Weight | 171.28 g/mol |
IUPAC Name | [1-(2-ethoxyethyl)cyclopentyl]methanamine |
Standard InChI | InChI=1S/C10H21NO/c1-2-12-8-7-10(9-11)5-3-4-6-10/h2-9,11H2,1H3 |
Standard InChI Key | ROBOTMSCERGPLX-UHFFFAOYSA-N |
SMILES | CCOCCC1(CCCC1)CN |
Canonical SMILES | CCOCCC1(CCCC1)CN |
Introduction
Chemical Structure and Properties
Molecular Identity and Basic Information
[1-(2-Ethoxyethyl)cyclopentyl]methanamine is identified by the CAS registry number 1281229-10-4 . The compound belongs to the class of substituted cycloalkylamines, specifically featuring a cyclopentyl ring as its core structure. The presence of both the amine and ether functionalities creates a molecule with multiple reactive sites and interesting physicochemical properties.
Physical and Chemical Properties
The documented physical and chemical properties of [1-(2-Ethoxyethyl)cyclopentyl]methanamine include several key parameters that define its behavior in various chemical environments:
Table 1: Physical and Chemical Properties of [1-(2-Ethoxyethyl)cyclopentyl]methanamine
These properties provide important insights into the compound's behavior under various conditions and its potential reactivity in chemical transformations.
Structural Features and Reactivity
The chemical structure of [1-(2-Ethoxyethyl)cyclopentyl]methanamine contains three key components that define its reactivity profile:
Synthetic Approaches
Functionalization of Cyclopentane Derivatives
A logical synthetic approach might involve the sequential functionalization of cyclopentane derivatives. This could include:
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Introduction of the 2-ethoxyethyl group via alkylation or similar reactions
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Installation of the methanamine functionality through nitrile formation followed by reduction, or through other appropriate transformations
Reductive Amination Approach
Another potential route could involve reductive amination reactions utilizing appropriate cyclopentanone derivatives bearing the 2-ethoxyethyl substituent, followed by necessary functional group transformations to obtain the target molecule.
Purification and Characterization
For the successful synthesis of [1-(2-Ethoxyethyl)cyclopentyl]methanamine, appropriate purification methods would be essential. These might include:
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Distillation, leveraging its boiling point of approximately 230.5°C
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Chromatographic methods, such as column chromatography
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Formation of crystalline derivatives for further purification
Analytical Characterization Techniques
Spectroscopic Methods
For comprehensive characterization of [1-(2-Ethoxyethyl)cyclopentyl]methanamine, several spectroscopic techniques would provide valuable information:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR would reveal characteristic signals for:
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The primary amine protons (typically appearing as a broad singlet)
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The methylene protons adjacent to the amine group
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The cyclopentyl ring protons
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The ethoxy chain protons, with distinctive patterns for the methylene and methyl groups
13C NMR would provide information about the carbon skeleton, with characteristic chemical shifts for the various carbon environments present in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy would show characteristic absorption bands for:
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N-H stretching vibrations (typically in the region of 3300-3500 cm-1)
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C-O stretching of the ether linkage (typically around 1050-1150 cm-1)
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C-H stretching vibrations of the aliphatic groups
Mass Spectrometry
Mass spectrometric analysis would provide information about the molecular weight and fragmentation pattern, aiding in structural confirmation. Characteristic fragmentations might include:
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Loss of the amine group
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Cleavage at the ether linkage
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Fragmentation of the cyclopentyl ring
Chromatographic Methods
For purity assessment and separation, various chromatographic techniques would be applicable:
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Gas Chromatography (GC): Useful for analyzing volatile derivatives
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High-Performance Liquid Chromatography (HPLC): Suitable for both analytical and preparative purposes
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Thin-Layer Chromatography (TLC): Valuable for monitoring reactions and initial purification efforts
Research Directions
Structure-Activity Relationship Studies
The investigation of structure-activity relationships involving [1-(2-Ethoxyethyl)cyclopentyl]methanamine and its derivatives could provide valuable insights into the influence of structural modifications on various properties:
Ring Size Variations
Comparative studies of analogues with different ring sizes (e.g., cyclobutyl, cyclohexyl) could reveal the influence of ring geometry on physical, chemical, and potentially biological properties.
Table 2: Potential Comparative Analysis of Ring Size Variations
Ring Size | Expected Effects on Properties |
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Cyclobutyl | Increased ring strain, potentially different conformational behavior |
Cyclopentyl | Intermediate ring strain, specific conformational preferences |
Cyclohexyl | Lower ring strain, chair/boat conformations, potentially different spatial arrangement of substituents |
Chain Length Modifications
Systematic variations in the alkoxy chain length could provide insights into structure-property relationships:
Table 3: Potential Effects of Alkoxy Chain Modifications
Alkoxy Chain | Potential Effects |
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Methoxy | Shorter chain, potentially different solubility and boiling point |
Ethoxy | Standard reference (current compound) |
Propoxy | Extended chain, potentially increased hydrophobicity, different spatial arrangement |
Computational Studies
Computational chemistry approaches could provide valuable insights into the properties and behavior of [1-(2-Ethoxyethyl)cyclopentyl]methanamine:
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Conformational analysis to identify preferred molecular geometries
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Electronic structure calculations to predict reactivity patterns
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Molecular dynamics simulations to study behavior in various environments
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